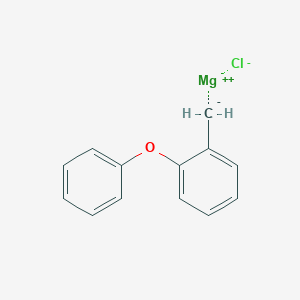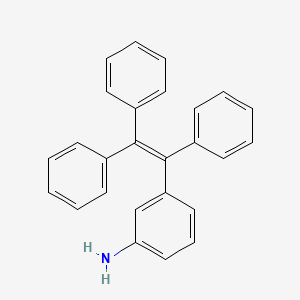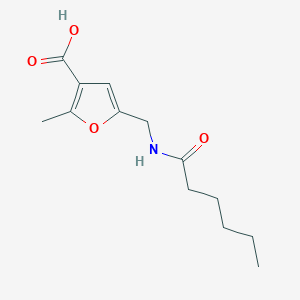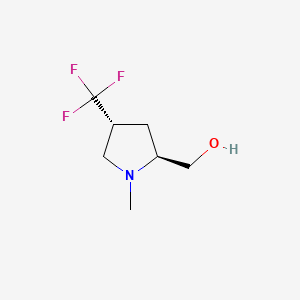
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring structure. The presence of a trifluoromethyl group and a hydroxyl group makes it an interesting molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol can be achieved through several methods. One common approach involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions in a microchannel reactor . This method is efficient and environmentally friendly, as it does not require the use of metals.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable compound for drug design and development.
Comparación Con Compuestos Similares
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: can be compared with other pyrrolidine derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The trifluoromethyl group in This compound imparts unique characteristics, such as increased stability and lipophilicity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C7H12F3NO |
|---|---|
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
[(2S,4R)-1-methyl-4-(trifluoromethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
XNNQFJNNFAFMSI-RITPCOANSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1CO)C(F)(F)F |
SMILES canónico |
CN1CC(CC1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


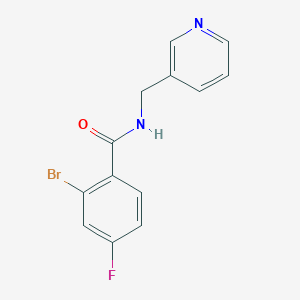
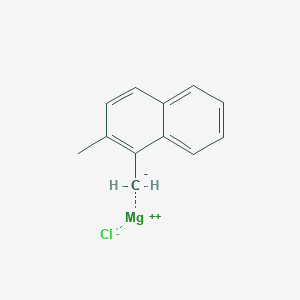
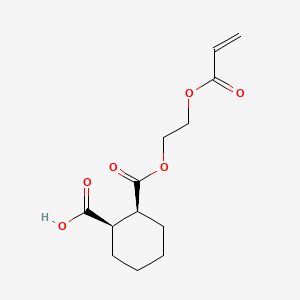
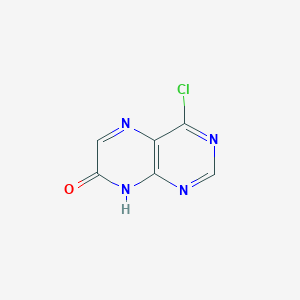

![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

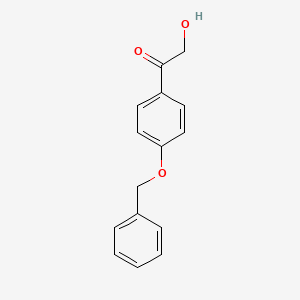
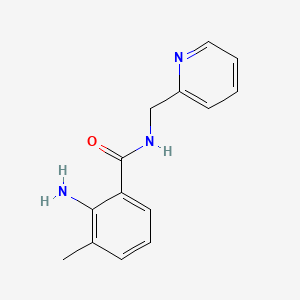
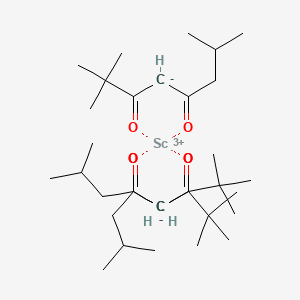
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
